molecular formula C8H7BrN2 B8382925 2-(5-Bromopyridin-2-yl)propanenitrile

2-(5-Bromopyridin-2-yl)propanenitrile

Cat. No.: B8382925
M. Wt: 211.06 g/mol
InChI Key: HLUCIQJFKNSPBK-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-2-yl)propanenitrile is a nitrile-containing compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a propanenitrile group at the 2-position. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity profile .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,1H3

InChI Key

HLUCIQJFKNSPBK-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=NC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Phenylpropanenitriles

Examples :

  • (R)-2-(2-Chlorophenyl)propanenitrile (3q)
  • (R)-2-(2-Bromophenyl)propanenitrile (3r)
Property 2-(5-Bromopyridin-2-yl)propanenitrile (R)-2-(2-Bromophenyl)propanenitrile (3r) (R)-2-(2-Chlorophenyl)propanenitrile (3q)
Aromatic System Pyridine Benzene Benzene
Halogen Bromine (5-position) Bromine (2-position) Chlorine (2-position)
Molecular Weight 211.06 g/mol 210.07 g/mol 165.62 g/mol
Synthetic Yield Not reported 65% 66%
Enantiomeric Excess Not reported 87% ee 98% ee

Key Differences :

  • Aromatic System : The pyridine ring in the target compound introduces electron-withdrawing effects, making it less electron-rich than benzene derivatives like 3q and 3r. This affects reactivity in electrophilic substitution or catalytic reactions .
  • Halogen Position : Bromine at the 5-position on pyridine (meta to nitrile) vs. ortho on benzene. Steric and electronic effects differ significantly, influencing reaction pathways and stereochemical outcomes.
  • Enantioselectivity : The lower ee (87%) in brominated 3r compared to chlorinated 3q (98% ee) suggests halogen size impacts asymmetric synthesis, likely due to steric hindrance during catalysis .

Pyrimidine and Quinoline Derivatives

Examples :

  • 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile ()
  • 2-(5-(6-Bromo-3-nitroquinolin-4-ylamino)pyridin-2-yl)-2-methylpropanenitrile ()
Property This compound 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile Quinoline Derivative ()
Heterocycle Pyridine Pyrimidine Quinoline
Substituents Bromine, propanenitrile Bromine, 2-methylpropanenitrile Bromine, nitro, amino, nitrile
Molecular Weight 211.06 g/mol 226.07 g/mol ~440.23 g/mol (est.)
Complexity Moderate Moderate High (fused bicyclic system)

Key Differences :

  • Quinoline’s fused ring system enhances aromaticity and planarity, favoring π-π stacking in biological targets .
  • Branched vs. Linear Nitrile : The 2-methylpropanenitrile group in and introduces steric bulk, which may reduce conformational flexibility compared to the linear propanenitrile chain in the target compound.

Cyclopropane and Alcohol Derivatives

Examples :

  • 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile ()
  • 2-(5-Bromopyridin-2-yl)propan-2-ol ()
Property This compound 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile 2-(5-Bromopyridin-2-yl)propan-2-ol
Functional Group Nitrile Nitrile (cyclopropane-linked) Alcohol
Molecular Weight 211.06 g/mol 223.07 g/mol 214.06 g/mol (est.)
Reactivity High (nitrile) High (nitrile + ring strain) Moderate (alcohol)

Key Differences :

  • Cyclopropane Ring : The strained cyclopropane in increases reactivity and may reduce metabolic stability compared to the linear propane chain in the target compound .
  • Nitrile vs. Alcohol : Nitriles are more polar and resistant to oxidation than alcohols, making the target compound more suitable for reactions requiring robust functional groups .

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